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Compound of Interest

Compound Name:
5-[(Chloroacetyl)amino]-2-

hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

Get Quote

Introduction & Mechanism of Action
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (also referred to as a chloroacetamide-

salicylate derivative) represents a specialized class of irreversible inhibitors targeting Protein

Tyrosine Phosphatase 1B (PTP1B).

PTP1B is a critical negative regulator of the insulin signaling pathway.[1] It functions by

dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby

terminating the signal. In the context of Type 2 Diabetes (T2D) and obesity, inhibiting PTP1B is

a validated therapeutic strategy to restore insulin sensitivity.[2]

Mechanism: "Dock and Lock"
This compound utilizes a two-step "Dock and Lock" mechanism:

Dock (Recognition): The salicylate moiety (2-hydroxybenzoic acid) mimics the phosphate

group of phosphotyrosine (pTyr), guiding the molecule into the positively charged active site

of PTP1B.
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Lock (Inactivation): The electrophilic chloroacetyl group acts as a "warhead." Once docked, it

is positioned in proximity to Cysteine 215 (Cys215), the catalytic nucleophile of PTP1B. The

thiol of Cys215 attacks the chloroacetyl carbon, displacing chloride and forming a stable,

irreversible thioether bond.

Chemical Properties & Critical Handling
Property Specification

Molecular Weight ~229.62 g/mol

Solubility
Soluble in DMSO (>50 mM); Ethanol. Poorly

soluble in water.

Stability

Hydrolytically Unstable: The chloroacetyl group

can hydrolyze in aqueous solution over time.

Prepare fresh.

Reactivity
High Thiol Reactivity: Reacts rapidly with DTT,

-Mercaptoethanol, and Glutathione.

CRITICAL WARNING: Buffer Incompatibility
Do NOT use buffers containing reducing agents (DTT, BME, TCEP) during the incubation of

this compound with the enzyme. These agents contain free thiols that will act as "decoy"

nucleophiles, reacting with the chloroacetyl warhead and neutralizing the inhibitor before it

reaches the enzyme.

Correct Buffer: HEPES, MOPS, or Tris (pH 7.0–7.5).

Incorrect Buffer: Buffers with 1 mM DTT (standard for many phosphatase storage buffers—

must be removed via dialysis or dilution).

Protocol A: In Vitro PTP1B Irreversible Inhibition
Assay
Objective: To demonstrate time-dependent inactivation of PTP1B (determination of
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).

Reagents
Enzyme: Recombinant Human PTP1B (catalytic domain).

Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) - Fluorometric.

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20. (NO

DTT).

Inhibitor: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (10 mM stock in DMSO).

Experimental Workflow
Enzyme Preparation: Dilute PTP1B to 2x final concentration (e.g., 10 nM) in Assay Buffer.

Compound Preparation: Prepare a serial dilution of the inhibitor in Assay Buffer (keep DMSO

constant, e.g., 1%).

Pre-Incubation (The "Lock" Step):

Mix 50 µL of Enzyme + 50 µL of Inhibitor in a black 96-well plate.

Incubate for varying times: 0, 15, 30, and 60 minutes at Room Temperature.

Note: Because this is a covalent inhibitor, potency will increase with incubation time.

Substrate Addition: Add 100 µL of DiFMUP substrate (at

, typically ~50 µM).

Measurement: Immediately read fluorescence (Ex/Em: 358/455 nm) in kinetic mode for 10

minutes.

Data Analysis: Calculate the slope (velocity) for each concentration. Plot % Residual Activity

vs. Concentration for each pre-incubation time point.

Visualization: Mechanism of Inactivation[3]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1604561/docs?utm_src=pdf-body#application-note-5-chloroacetyl-amino-2-hydroxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Covalent Inactivation Mechanism of PTP1B
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Protocol B: Cellular Insulin Sensitization Assay
Objective: To validate the compound's ability to enhance insulin signaling in HepG2 (liver) or

3T3-L1 (adipocyte) cells by preventing IR dephosphorylation.

Reagents
Cell Line: HepG2 cells (human hepatoma).

Stimulant: Recombinant Human Insulin.

Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors

(Sodium Orthovanadate is critical here to preserve phosphorylation post-lysis).

Step-by-Step Methodology
Seeding: Plate HepG2 cells in 6-well plates and grow to 80% confluence.

Starvation: Wash cells with PBS and switch to serum-free media for 4–12 hours. This

reduces basal phosphorylation noise.

Inhibitor Treatment:

Add 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid (10–100 µM) to the media.

Incubate for 1 hour. (Covalent inhibitors require time to accumulate target occupancy).

Control: DMSO vehicle only.
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Stimulation:

Treat cells with Insulin (low dose: 1–10 nM) for exactly 10 minutes.

Note: Using a sub-maximal insulin dose allows you to see the "enhancement" effect of the

inhibitor clearly.

Termination: Aspirate media rapidly and wash with ice-cold PBS containing 1 mM Sodium

Orthovanadate.

Lysis & Western Blot:

Lyse cells on ice.

Run SDS-PAGE.

Primary Antibodies: Anti-pTyr-1150/1151 (Insulin Receptor), Anti-pAKT (Ser473), Anti-Total

AKT.

Expected Results
Vehicle + Insulin: Moderate band for p-IR and p-AKT.

Inhibitor + Insulin: Significantly stronger/darker bands for p-IR and p-AKT compared to

vehicle, indicating that PTP1B was inhibited from removing the phosphate groups.

Visualization: Experimental Workflow
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Figure 2: Cellular Insulin Sensitization Workflow
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Troubleshooting & Optimization
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Issue Probable Cause Solution

No Inhibition in Enzyme Assay DTT/BME present in buffer.

Remove reducing agents. Use

TCEP only if absolutely

necessary (less reactive), but

preferably no reductant during

incubation.

High Background in Western
Inefficient lysis or phosphatase

activity post-lysis.

Ensure Lysis Buffer contains

high concentrations of Sodium

Orthovanadate and Fluoride.

Keep lysates on ice.

Precipitation
Compound insolubility in

aqueous media.

Do not exceed 1% DMSO final

concentration. Dilute

compound dropwise into

vortexing buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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